2,3-Dioxopentanoic acid
Description
Classification within Alpha-Keto Acid and Diketone Chemistry
The chemical structure of 2,3-dioxopentanoic acid allows it to be classified in two important categories of organic compounds: alpha-keto acids and diketones.
Alpha-Keto Acid (α-Keto Acid): This classification arises from the presence of a ketone group on the carbon atom adjacent (in the alpha position) to the carboxylic acid group. wikipedia.org Alpha-keto acids are a vital class of compounds in biochemistry, often serving as intermediates in metabolic pathways such as the Krebs cycle and glycolysis. wikipedia.orgnih.gov They are typically formed through the oxidative deamination of amino acids. wikipedia.org
Diketone: The presence of two carbonyl groups within the molecule places it in the diketone family. Specifically, because the two ketone groups are positioned at the C2 and C3 carbons, it can be described as a 1,2-dicarbonyl compound relative to the ethyl group at C4/C5. However, due to the adjacent carboxylic acid, its chemistry is more complex. The arrangement of the C2 ketone and the C3 ketone makes it a vicinal diketone derivative. The relationship between the carboxylic acid at C1 and the ketone at C3 defines it as a beta-keto acid derivative, a class known for specific reactivity such as susceptibility to decarboxylation. wikipedia.orgsmolecule.com Furthermore, the two ketone groups separated by a single carbon (the C2 carbonyl and the C4 of the ethyl group relative to the C3 carbonyl) give it characteristics of a beta-diketone. fiveable.meucla.edu This dual classification means it possesses the chemical reactivity associated with both alpha-keto acids and diketones.
Overview of Structural Isomers and Analogues of Pentanoic Acid Featuring Oxo Groups
Several structural isomers and analogues of pentanoic acid that contain oxo groups exist, each with distinct properties and roles. These compounds share the same molecular formula as the monoketo derivatives (C₅H₈O₃) or the diketo derivatives (C₅H₆O₄) but differ in the position of their carbonyl group(s).
2-Oxopentanoic Acid (α-Ketopentanoate): An alpha-keto acid with the oxo group at the C2 position. nih.govfoodb.ca It is a human metabolite and belongs to the class of short-chain keto acids. chemicalbook.com
3-Oxopentanoic Acid (β-Ketopentanoate): A beta-keto acid with the oxo group at the C3 position. nih.govwikipedia.org It is recognized as a 5-carbon ketone body produced in the liver from odd-carbon fatty acids. wikipedia.org
4-Oxopentanoic Acid (Levulinic Acid): A gamma-keto acid, with the ketone group at the C4 position. wikipedia.orgebi.ac.uknih.gov It is a well-studied platform chemical derived from the degradation of cellulose (B213188) and is a precursor to biofuels. wikipedia.orgebi.ac.uk
2,4-Dioxopentanoic Acid: A diketo acid with oxo groups at the C2 and C4 positions. This structure combines the features of an alpha-keto acid and a gamma-keto acid.
A comparative table of these compounds is provided below.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Structure | Classification |
|---|---|---|---|---|
| This compound | C₅H₆O₄ | 130.10 | α-Keto Acid, β-Diketone derivative | |
| 2,4-Dioxopentanoic acid | C₅H₆O₄ | 130.10 | α-Keto Acid, γ-Keto Acid | |
| 2-Oxopentanoic acid | C₅H₈O₃ | 116.11 | α-Keto Acid | |
| 3-Oxopentanoic acid | C₅H₈O₃ | 116.12 | β-Keto Acid | |
| 4-Oxopentanoic acid | C₅H₈O₃ | 116.12 | γ-Keto Acid |
Significance of Polycarbonyl Compounds in Organic and Biochemical Sciences
Polycarbonyl compounds, which include molecules with two or more carbonyl groups like diketones and keto acids, are of substantial importance in chemistry and biology. Their significance stems from their versatile reactivity and their presence in numerous natural and synthetic products. nih.govlibretexts.org
In organic synthesis, dicarbonyl compounds are prized as intermediates. ulb.ac.be
1,2-Diketones (or α-diketones) are valuable building blocks for synthesizing various heterocyclic compounds, such as quinoxalines and imidazoles, which are often found in bioactive molecules. nih.govumt.edu.pk They are also used as photoinitiators in polymer chemistry. researchgate.net
1,3-Diketones (or β-diketones) are particularly useful due to the acidity of the methylene (B1212753) protons between the two carbonyls, allowing for easy formation of enolates. fiveable.me These enolates are key nucleophiles in carbon-carbon bond-forming reactions. libretexts.org 1,3-Diketones are precursors to many heterocyclic systems like pyrazoles and isoxazoles and are widely used as ligands for metal complexes. ijpras.com
1,4-Diketones serve as important precursors for the synthesis of cyclopentenones and five-membered heterocycles like furans and pyrroles. ulb.ac.beorganic-chemistry.org
In biochemistry, polycarbonyl compounds are integral to metabolic processes. Alpha-keto acids, as mentioned, are central to amino acid metabolism. nih.govastrobiology.com The reactivity of the adjacent carbonyl groups can be exploited by enzymes to catalyze complex transformations. The unique electronic properties of polycarbonyl systems also make them suitable for use as ligands in metal complexes, some of which exhibit significant biological activity. researchgate.net The β-dicarbonyl motif is found in a wide array of natural products that possess antioxidant, anti-inflammatory, and anti-cancer properties. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dioxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9/h2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQLZXALWCBEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598614 | |
| Record name | 2,3-Dioxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151677-71-3 | |
| Record name | 2,3-Dioxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Dioxopentanoic Acids and Analogues
Reactivity of the α-Keto Acid Moiety
The α-keto acid functionality is a key determinant of the molecule's chemical behavior, participating in a variety of reactions.
The carbonyl groups in 2,3-dioxopentanoic acid are electrophilic centers, susceptible to attack by nucleophiles. savemyexams.com Due to the higher electronegativity of oxygen compared to carbon, the C=O bond is polarized, leaving the carbon atom with a partial positive charge and thus open to nucleophilic addition. savemyexams.commasterorganicchemistry.com This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, which changes the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org
In a molecule like this compound, there are two ketone carbonyl groups (at C-2 and C-3) in addition to the carboxylic acid carbonyl. The reactivity of each carbonyl towards nucleophilic attack is influenced by both electronic and steric factors. chemistrysteps.com Aldehydes are generally more reactive than ketones in nucleophilic additions. chemistrysteps.com For this compound, the C-2 keto group is adjacent to the carboxylic acid, while the C-3 keto group is positioned internally. The electronic environment of these carbonyls makes them reactive towards a variety of nucleophiles.
The reaction can proceed under both basic and acidic conditions. chemistrysteps.com
Under Basic/Neutral Conditions: Strong nucleophiles directly attack the electrophilic carbonyl carbon. libretexts.org
Under Acidic Conditions: The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, 'activating' it for attack by weaker nucleophiles. libretexts.orgchemistrysteps.com
This reactivity allows the molecule to participate in various chemical transformations, such as condensation reactions.
Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. khanacademy.org Oxidation can be defined as the addition of oxygen or the loss of hydrogen, while reduction is the reverse. github.io The carbonyl and carboxyl groups of this compound can undergo both oxidation and reduction.
Oxidation: The α-keto acid moiety can be susceptible to oxidative decarboxylation, particularly in the presence of oxidizing agents like hydrogen peroxide. researchgate.net Studies on analogous α-keto acids show they can act as effective peroxide scavengers through a mechanism involving decarboxylation. researchgate.net For example, pyruvic acid reacts with H₂O₂ to produce acetate (B1210297) and carbon dioxide. researchgate.net Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can also lead to the oxidation of keto acids.
Reduction: The ketone groups within the dioxopentanoic acid structure can be reduced to hydroxyl groups. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the keto groups into secondary alcohols, transforming this compound into 2,3-dihydroxypentanoic acid. For instance, the ketoreductase domain of the erythromycin-producing polyketide synthase has been shown to catalyze the specific reduction of the model substrate (±)-2-methyl-3-oxopentanoic acid N-acetylcysteaminyl (NAC) ester to (2S,3R)-2-methyl-3-hydroxypentanoic acid. nih.gov
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). jove.com While this compound is an α-keto acid, the decarboxylation of β-keto acids is a well-studied and mechanistically significant reaction in organic chemistry. jove.commasterorganicchemistry.com
Carboxylic acids that have a carbonyl group at the beta (C-3) position readily undergo decarboxylation when heated. jove.comlibretexts.org The mechanism proceeds through a cyclic, six-membered transition state. jove.commasterorganicchemistry.comdoubtnut.com Intramolecular hydrogen bonding occurs between the carboxylic acid proton and the β-carbonyl oxygen, creating a reactive conformation. jove.com This is followed by a concerted, pericyclic rearrangement of six electrons, which results in the cleavage of a C-C bond, forming an enol and releasing CO₂. jove.comlibretexts.org The enol intermediate then quickly tautomerizes to the more stable ketone product. jove.com This process is a key step in synthetic pathways like the malonic ester and acetoacetic ester syntheses. libretexts.org
Chemical Transformations of Dioxopentanoic Acid Derivatives
The reactivity of the dioxopentanoic acid scaffold allows for its transformation into a variety of other molecules, including complex heterocyclic structures.
Dioxopentanoic acid derivatives are valuable precursors for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. wiley-vch.describd.comuou.ac.in Research has demonstrated that reacting derivatives of dioxopentanoic acids with nitrogen-containing nucleophiles is an effective method for creating novel heterocyclic systems.
In one study, 2,4-dioxopentanoic acid derivatives were synthesized by reacting 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles such as 4-nitrophenylhydrazine, 2,4-dinitrophenylhydrazine, and 2-nitroaniline. chesci.comresearchgate.net The reaction proceeds via a nucleophilic attack on the furan-2,3-dione ring, which opens to form the dioxopentanoic acid derivative. chesci.com These newly formed acid derivatives can then serve as substrates for further cyclization reactions to produce heterocyclic structures like pyrrolidione derivatives. chesci.com
| Reactant 1 | Reactant 2 (Nitrogenous Nucleophile) | Product (2,4-Dioxopentanoic Acid Derivative) | Yield (%) | Reference |
| 4-acetyl-5-(1-naphthyl)furan-2,3-dione | p-nitrophenylhydrazine | (3Z)-3-{2-naphthyl[2-(4-nitrophenyl)hydrazino]methylene}-2,4-dioxopentanoic acid | 36 | chesci.comresearchgate.net |
| 4-acetyl-5-(1-naphthyl)furan-2,3-dione | 2,4-dinitrophenylhydrazine | (3Z)-3-{2-naphthyl[2-(2,4-dinitrophenyl)hydrazino]methylene}-2,4-dioxopentanoic acid | 74 | chesci.com |
| 4-acetyl-5-(1-naphthyl)furan-2,3-dione | 2-nitroaniline | (3Z)-3-{2-naphthyl[(2-nitrophenyl)amino]methylene}-2,4-dioxopentanoic acid | 42 | chesci.com |
This table summarizes the synthesis of 2,4-dioxopentanoic acid derivatives from a furan-dione precursor and various nitrogenous nucleophiles.
These reactions highlight the utility of the dioxopentanoic acid framework in building more complex molecular architectures that are of interest in medicinal chemistry and materials science. chesci.comwhiterose.ac.uk
Due to their reactivity and often low volatility, α-keto acids like this compound are frequently derivatized before analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). rsc.orgnih.govcopernicus.org This chemical modification serves to increase the stability and volatility of the analyte for analysis or to prepare it for subsequent reactions. rsc.orgresearchgate.net
Common derivatization strategies include:
Esterification: The carboxylic acid group is converted into an ester. Using butanol, for instance, produces butyl esters which are less volatile than the corresponding methyl esters, reducing the risk of sample loss during analysis. rsc.org
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace acidic protons (from carboxyl and hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. This process is common for GC-MS analysis as it increases the thermal stability and volatility of the compounds. copernicus.org
Oximation: Carbonyl groups can be converted into oximes, which is another strategy to prepare samples for GC analysis. rsc.org
These derivatization reactions not only stabilize the molecule but also enhance its detectability in mass spectrometry and prepare it for further controlled chemical transformations. nih.gov
| Derivatization Method | Reagent(s) | Target Functional Group(s) | Purpose | Reference |
| Esterification | Butanol, Acid catalyst | Carboxylic acid | Increase stability, reduce volatility for analysis | rsc.org |
| Silylation | BSTFA with TMCS | Carboxylic acid, Hydroxyl | Increase volatility and thermal stability for GC-MS | copernicus.org |
| Amide Formation | O-benzylhydroxylamine (O-BHA), EDC | Carboxylic acid | Enhance detection in LC-MS/MS | researchgate.net |
This table outlines common derivatization methods used for keto acids to enhance their stability and suitability for analysis or further reactions.
Acid-Catalyzed Degradation Pathways of Related Compounds (e.g., 4-oxopentanoic acid formation from hydroxymethylfurfural degradation)
The mechanism for the acid-catalyzed degradation of HMF has been detailed in the literature. stackexchange.com It is proposed to proceed through two primary pathways: one leading to the formation of soluble and insoluble polymers (humins), and another that yields levulinic acid. stackexchange.com The pathway to levulinic acid involves several key steps initiated by the acidic environment.
A proposed mechanism involves the following sequence:
Protonation of the furan (B31954) ring oxygen in HMF.
Ring-opening to form a carbocation intermediate.
A series of hydration and rearrangement steps lead to the formation of the intermediate 2,5-dioxo-3-hexenal. stackexchange.com
This intermediate can then react further, ultimately cleaving to form levulinic acid and formic acid. stackexchange.com
The efficiency of this conversion is highly dependent on reaction conditions, including temperature, acid catalyst type and concentration, and the solvent system used. acs.orgacs.org For instance, studies have shown that higher temperatures early in the hydrolysis process can increase the yield of HMF, which is then rapidly converted to levulinic acid. researchgate.net The use of biphasic systems, such as water/methyl isobutyl ketone (MIBK), has been shown to improve HMF yields by extracting it from the aqueous phase, thereby preventing its degradation to levulinic acid and other byproducts. acs.org
Table 1: Intermediates and Products in HMF Degradation
| Compound Name | Role in Pathway | Molecular Formula |
|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Starting Material | C₆H₆O₃ |
| 2,5-Dioxo-3-hexenal | Intermediate | C₆H₆O₃ |
| 4-Oxopentanoic acid (Levulinic acid) | Final Product | C₅H₈O₃ |
General Principles of Multistep Reaction Mechanisms in Polyfunctional Acids
The reactions of polyfunctional acids, which contain multiple reactive sites, rarely proceed in a single step. Instead, they follow a multistep mechanism, a sequence of elementary steps that describe the progression from reactants to products. libretexts.orgopentextbc.ca Understanding these mechanisms is crucial for controlling reaction outcomes and optimizing synthetic strategies.
Key Principles of Multistep Mechanisms:
Transition States: Each elementary step proceeds through a high-energy, unstable arrangement of atoms known as a transition state (or activated complex). opentextbc.ca These states cannot be isolated.
Polyfunctional acids, such as dioxopentanoic acids, exemplify this complexity. The presence of multiple carbonyl (keto) groups and a carboxylic acid group allows for a variety of potential reactions, including nucleophilic addition, oxidation, reduction, and decarboxylation. mdpi.comsmolecule.com The specific pathway taken depends on the reaction conditions and the relative reactivity of each functional group.
The dissociation behavior of complex polyfunctional molecules like humic acids illustrates a multistep process. researchgate.net These molecules contain various acidic functional groups, primarily carboxylic and phenolic groups, each with a different dissociation constant (pKa). researchgate.net This results in a multi-step dissociation as the pH changes, rather than a single deprotonation event. Similarly, the reactivity of a molecule like this compound would be governed by the interplay between its α-keto acid and β-keto group functionalities, leading to complex, multistep reaction pathways under various conditions. The photocatalytic decarboxylation of α-keto acids to generate acyl radicals is one example of the specific reactivity of this functional group, which proceeds through a series of quenching and electron transfer steps. aip.orgustc.edu.cn
| Polyfunctional Molecule | A molecule containing two or more functional groups. |
Biochemical Pathways and Enzymatic Transformations Involving Oxopentanoic Acid Analogues
Role as Metabolic Intermediates (Predominantly Focused on 2-Methyl-3-Oxopentanoic Acid/Alpha-Ketoisocaproic Acid)
2-Methyl-3-oxopentanoic acid, more commonly known as α-ketoisocaproic acid (α-KIC), is a key metabolic intermediate in the breakdown of branched-chain amino acids (BCAAs). wikipedia.orgontosight.airupahealth.com The catabolism of BCAAs—leucine (B10760876), isoleucine, and valine—initiates with two common enzymatic steps. The first is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT), which are present in both cytosolic and mitochondrial forms. nih.govresearchgate.net This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.gov Specifically, leucine is converted to α-KIC. wikipedia.orgnih.gov
The second, and rate-limiting, step is the irreversible oxidative decarboxylation of the BCKAs, a reaction carried out by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH). rupahealth.comnih.gov This complex converts the BCKAs into their respective acyl-CoA derivatives. nih.gov For instance, α-KIC is converted to isovaleryl-CoA. rupahealth.com From this point, the metabolic pathways for the acyl-CoA derivatives diverge. The breakdown of leucine-derived isovaleryl-CoA ultimately yields acetoacetate (B1235776) and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in other biosynthetic pathways. nih.gov
The tissue distribution of the enzymes involved in BCAA catabolism is noteworthy. While many amino acids are primarily metabolized in the liver, the initial transamination of BCAAs occurs predominantly in extrahepatic tissues, such as skeletal muscle, due to lower hepatic BCAT activity. researchgate.net The resulting BCKAs, including α-KIC, are then released into circulation and taken up by the liver, where the majority of the BCKDH-catalyzed oxidation occurs.
Table 1: Key Enzymes in Branched-Chain Amino Acid Catabolism
| Enzyme | Gene | Cofactor | Tissue Localization | Function |
| Branched-chain aminotransferase 1 (BCAT1) | BCAT1 | Pyridoxal 5'-phosphate | Brain, placenta | Catalyzes the reversible transamination of BCAAs to BCKAs. |
| Branched-chain aminotransferase 2 (BCAT2) | BCAT2 | Pyridoxal 5'-phosphate | Muscle, liver, kidneys | The primary mitochondrial isoform for BCAA transamination. nih.gov |
| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Multiple | Thiamine pyrophosphate, Lipoic acid, FAD, NAD⁺ | Liver, muscle, kidney | Catalyzes the irreversible oxidative decarboxylation of BCKAs. nih.gov |
Alterations in the catabolism of oxopentanoic acid analogues are linked to several metabolic disorders. 2-Methyl-3-ketovaleric acid, a related compound, is a recognized pathological metabolite associated with propionic acidemia. hmdb.canp-mrd.org This rare genetic disorder is characterized by a deficiency of the enzyme propionyl-CoA carboxylase. During episodes of ketoacidosis in individuals with propionic acidemia, elevated levels of 2-methyl-3-ketovaleric acid can be detected. hmdb.casmolecule.com
Another significant metabolic disorder involving these pathways is Maple Syrup Urine Disease (MSUD). This condition arises from a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding α-keto acids, including α-KIC, in blood, urine, and cerebrospinal fluid. wikipedia.orgrupahealth.comnih.gov The buildup of these compounds is toxic and can cause neurological damage and other severe health issues if not managed. nih.govcaymanchem.com
As previously mentioned, α-KIC is a central intermediate in the degradation pathway of leucine. wikipedia.orgontosight.airupahealth.com The process begins with the transamination of leucine to α-KIC by BCAT enzymes. wikipedia.org Following this, the BCKDH complex catalyzes the irreversible oxidative decarboxylation of α-KIC to isovaleryl-CoA. rupahealth.com The subsequent steps in the pathway involve a series of enzymatic reactions that ultimately convert isovaleryl-CoA into acetyl-CoA and acetoacetate, both of which are key molecules in cellular energy metabolism. nih.gov This pathway is crucial not only for disposing of excess leucine but also for providing energy, particularly during periods of fasting or exercise when muscle protein is broken down.
Enzymatic Interactions and Substrate Specificity of Related Alpha-Keto Acids
Alpha-keto acids serve as substrates for various dehydrogenases. One such enzyme is D-2-hydroxyisocaproate dehydrogenase (D-HicDH), which has been characterized in species like Lactobacillus casei. desy.denih.gov This enzyme catalyzes the stereospecific and reversible reduction of a wide range of 2-ketocarboxylic acids to their corresponding D-2-hydroxycarboxylic acids, using NADH as a co-substrate. desy.denih.gov
D-HicDH exhibits broad substrate specificity, acting on aliphatic branched and unbranched 2-ketocarboxylic acids. desy.de For example, the enzyme from Lactobacillus casei can utilize 2-ketoisocaproate (α-KIC) as a substrate. desy.de The enzyme from Lactococcus lactis, previously annotated as PanE, also demonstrates activity towards various 2-keto acids, showing a preference for those with branched or straight chains, including α-KIC and α-keto-β-methylvaleric acid (KMV). asm.org The catalytic efficiency, determined by the Vmax/Km ratio, is highest for substrates like α-KIC and KMV. asm.org
**Table 2: Substrate Specificity of D-2-hydroxyacid Dehydrogenase (PanE) from *Lactococcus lactis***
| Substrate | Km (mM) | Vmax (U/mg) | Vmax/Km (U/mg/mM) |
| 2-Ketoisocaproate (KIC) | 0.05 ± 0.01 | 140 ± 2 | 2,800 |
| 2-Keto-3-methylvalerate (KMV) | 0.04 ± 0.01 | 110 ± 1 | 2,750 |
| 2-Ketoisovalerate (KIV) | 0.13 ± 0.01 | 120 ± 2 | 920 |
| Benzoylformate | 0.04 ± 0.01 | 35 ± 1 | 880 |
| 2-Ketocaproate | 0.10 ± 0.01 | 30 ± 1 | 300 |
| 2-Ketovalerate | 0.30 ± 0.03 | 25 ± 1 | 80 |
| 2-Ketobutyrate | 1.1 ± 0.1 | 10 ± 1 | 9 |
| Adapted from Siew et al. (2004). The data reflects the kinetics of the recombinant PanE protein with various 2-keto acids. asm.org |
Certain oxopentanoic acid analogues can influence the activity of enzymes in other crucial metabolic pathways. For example, 2-methyl-3-ketovaleric acid has been shown to induce strong activity of inosine-5'-monophosphate dehydrogenase (IMPDH). hmdb.canp-mrd.org IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, catalyzing the NAD-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). science.govtandfonline.com Guanine nucleotides are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. The ability of 2-methyl-3-ketovaleric acid to mimic the effect of glucose in stimulating IMPDH activity suggests a potential link between BCAA metabolism and nucleotide synthesis. hmdb.canp-mrd.org This interaction highlights the complex regulatory networks that connect different branches of cellular metabolism.
Function within Mitochondrial Alpha-Keto Acid Dehydrogenase Complexes
The mitochondrial alpha-keto acid dehydrogenase complexes are a family of large, multienzyme structures crucial for central metabolism. This family includes the pyruvate (B1213749) dehydrogenase complex (PDHC), the alpha-ketoglutarate (B1197944) dehydrogenase complex (OGDC), the 2-oxoadipate dehydrogenase complex (OADHC), and the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). wikipedia.orgmicropublication.org These complexes catalyze the irreversible oxidative decarboxylation of various alpha-keto acids. micropublication.org
The branched-chain alpha-keto acid dehydrogenase complex (BCKDC) is of particular relevance to the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. wikipedia.org It acts on the alpha-keto acid analogues of these amino acids. While highly specific, the BCKDC exhibits a degree of substrate promiscuity. Research has shown that in addition to its primary substrates, the complex can also oxidize other alpha-keto acids such as 4-methylthio-2-oxobutyrate and 2-oxobutyrate, albeit with varying efficiencies. wikipedia.org For instance, studies on the purified BCKDC from bovine kidney have demonstrated its activity on α-ketoisovalerate, α-ketoisocaproate, α-keto-β-methylvalerate, α-ketobutyrate, and pyruvate. nih.gov
There is a lack of direct scientific literature detailing the function of 2,3-dioxopentanoic acid as a substrate for mitochondrial alpha-keto acid dehydrogenase complexes. The known substrates for these complexes are alpha-keto acids, which possess a single keto group at the alpha position (C2). The structure of this compound, with an additional keto group at the C3 position, represents a significant deviation from the typical substrate structure. This additional carbonyl group would likely alter the electronic properties and steric configuration of the molecule, potentially hindering its ability to bind to the active site of the E1 subunit of the dehydrogenase complexes. While dicarbonyl compounds are known to be reactive, their specific interaction with the intricate machinery of the alpha-keto acid dehydrogenase complexes has not been a major focus of research in this context.
Table 1: Substrate Specificity of Bovine Kidney Branched-Chain α-Keto Acid Dehydrogenase Complex
| Substrate | Relative Specific Activity Ratio | Apparent Km (μM) |
| α-Ketoisovalerate | 2.0 | 40 |
| α-Ketoisocaproate | 1.5 | 50 |
| α-Keto-β-methylvalerate | 1.0 | 37 |
| α-Ketobutyrate | 1.0 | 56 |
| Pyruvate | 0.4 | 1000 |
Data sourced from studies on purified bovine kidney BCKDC. nih.gov
Biotransformations and Microbial Biosynthesis of Related Compounds (e.g., branched-chain fatty alcohols)
The microbial biosynthesis of branched-chain fatty alcohols (BCFAs) has emerged as a significant area of metabolic engineering, driven by the potential of these molecules as advanced biofuels and specialty chemicals. d-nb.infonih.gov These biosynthetic pathways often leverage and modify endogenous metabolic routes, with alpha-keto acids serving as crucial precursors.
The general strategy for producing BCFAs in engineered microorganisms, such as Escherichia coli, involves a modular approach. d-nb.infonih.gov This typically consists of:
An alpha-keto acid synthesis module , which funnels carbon from central metabolism (e.g., glucose) towards the production of specific branched-chain alpha-keto acids. d-nb.inforesearchgate.net
An acyl-ACP generation module , where the synthesized alpha-keto acid is converted to a branched-chain acyl-ACP. d-nb.info
An alcohol formation module , which reduces the branched-chain acyl-ACP to the final branched-chain fatty alcohol product. d-nb.info
A key step in initiating the synthesis of branched-chain fatty acids is the utilization of branched-chain alpha-keto acids as primers for the fatty acid synthase (FAS) system. frontiersin.org For example, the overexpression of genes from the branched-chain amino acid biosynthetic pathway, such as alsS from Bacillus subtilis and ilvCD from E. coli, can lead to the accumulation of branched-chain alpha-keto acyl-CoA, which then primes fatty acid synthesis. frontiersin.org
Subsequent enzymatic transformations are required to convert the branched-chain fatty acyl-ACP or acyl-CoA into fatty alcohols. This is often achieved through the heterologous expression of fatty acyl-ACP reductases (AAR) or a combination of acyl-CoA reductases (ACR) and alcohol dehydrogenases (ADH). d-nb.infonih.gov The choice of these enzymes can influence the efficiency of the pathway and the chain length of the resulting fatty alcohols. nih.gov
Research has demonstrated the successful production of BCFAs by engineering these modular pathways in E. coli. For instance, by optimizing the expression of 14 genes across 6 engineered operons, a production titer of 350 mg/L of branched-chain fatty alcohols was achieved in fed-batch fermentation. nih.govresearchgate.net These engineered strains could be tailored to produce either odd-chain or even-chain BCFAs with high selectivity by controlling the specific alpha-keto acid precursor supplied to the pathway. nih.gov
Table 2: Engineered Modules for Branched-Chain Fatty Alcohol Production
| Module | Function | Key Overexpressed Genes (Examples) | Precursors | Products |
| α-Keto Acid Synthesis | Converts central metabolites to branched-chain α-keto acids | alsS, ilvCD | Pyruvate, Glucose | 3-Methyl-2-oxobutyric acid, 4-Methyl-2-oxopentanoic acid |
| Acyl-ACP Generation | Converts α-keto acids to branched-chain acyl-ACPs | bkd (branched-chain α-keto acid dehydrogenase complex), fabH | Branched-chain α-keto acids | Branched-chain acyl-ACPs |
| Alcohol Formation | Reduces branched-chain acyl-ACPs to fatty alcohols | aar (acyl-ACP reductase), MaFAR (fatty acyl-CoA reductase) | Branched-chain acyl-ACPs/CoAs | Branched-chain fatty alcohols |
This table provides a generalized overview of the modular approach to BCFA biosynthesis. d-nb.inforesearchgate.netfrontiersin.org
Computational and Theoretical Investigations of Dioxopentanoic Acid Derivatives and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. plos.org For dioxopentanoic acid derivatives, these calculations have been instrumental in verifying spectral data and predicting molecular behavior. plos.orgresearchgate.net
Density Functional Theory (DFT) Studies on Dioxopentanoic Acid Derivatives (e.g., 2,4-dioxopentanoic acid derivatives)
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties and geometries of organic compounds. wavefun.comresearchgate.net Numerous studies have employed DFT, specifically the B3LYP hybrid functional combined with the 6-311G(d,p) basis set, to perform quantum-mechanical calculations on 2,4-dioxopentanoic acid derivatives. researchgate.netdergipark.org.trerciyes.edu.tr This approach has proven effective for optimizing molecular geometries and determining electronic properties for a wide range of organic molecules. researchgate.net
These studies often involve synthesizing derivatives, for instance, by reacting 4-acetyl-5-(1-naphthyl)furan-2,3-dione with various nitrogenous nucleophiles, and then using DFT to calculate and analyze the properties of the resulting 2,4-dioxopentanoic acid products. researchgate.netdergipark.org.trerciyes.edu.tr The calculations are typically performed for both the gas phase and in the presence of a solvent to understand environmental effects on the molecular parameters. researchgate.net
Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are critical in determining a molecule's reactivity and stability. researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. bio-conferences.org The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability. wikipedia.orgbio-conferences.org
For derivatives of 2,4-dioxopentanoic acid, DFT calculations have been used to determine the energies of these orbitals. researchgate.netbio-conferences.org For example, in a study of 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid, the HOMO and LUMO energies were calculated to be -5.440 eV and -0.918 eV, respectively, resulting in an energy gap of 4.522 eV. researchgate.netbio-conferences.org In another study on different 2,4-dioxopentanoic acid derivatives (labeled 3a, 3b, and 3c), the HOMO-LUMO energy gaps in the gas phase were found to be 3.48 eV, 3.43 eV, and 3.63 eV, respectively. researchgate.net These values are crucial for comparing the relative stability and reactivity of different derivatives. researchgate.netdergipark.org.tr
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Reference |
|---|---|---|---|---|
| 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid | -5.440 | -0.918 | 4.522 | researchgate.netbio-conferences.org |
| Derivative 3a (gas phase) | -6.43 | -2.95 | 3.48 | researchgate.net |
| Derivative 3b (gas phase) | -6.45 | -3.02 | 3.43 | researchgate.net |
| Derivative 3c (gas phase) | -6.38 | -2.75 | 3.63 | researchgate.net |
Calculation of Quantum Chemical Parameters (e.g., chemical hardness, softness, electronegativity, dipole moment)
Beyond frontier orbitals, a suite of quantum chemical parameters can be calculated to provide a deeper understanding of molecular reactivity and behavior. wisdomlib.org These descriptors, including chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μp), and dipole moment (μ), are derived from the HOMO and LUMO energies and are used to predict the chemical properties of molecules. researchgate.netbio-conferences.org
For the 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid, these parameters were calculated using the DFT/6-31G(d) method. bio-conferences.org The results provide a comprehensive electronic profile of the molecule, indicating its potential for interaction and reaction. For instance, chemical hardness and softness are directly related to the HOMO-LUMO gap and indicate the molecule's resistance to change in its electron distribution. researchgate.net
| Parameter | Value | Unit |
|---|---|---|
| Ionization Potential (I) | 5.440 | eV |
| Electron Affinity (A) | 0.918 | eV |
| Electronegativity (χ) | 3.179 | eV |
| Chemical Hardness (η) | 2.261 | eV |
| Chemical Potential (μp) | -3.179 | eV |
| Chemical Softness (σ) | 0.22 | eV-1 |
Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing a lead compound's biological activity. oncodesign-services.com Computational methods, particularly molecular modeling and docking, are powerful tools in SAR analysis. oncodesign-services.comnih.gov These techniques simulate the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor, at the molecular level. nih.govwinona.edu
For derivatives of oxopentanoic acid, molecular docking has been used to predict binding modes and affinities. For example, in a study on novel 2-cyano-5-oxopentanoic acid derivatives designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking simulations were performed. researchgate.net The results indicated that the most active compounds could bind strongly to the active site of SDH, providing a rationale for their observed antifungal activity. researchgate.net Similarly, docking studies can be applied to 2,3-dioxopentanoic acid derivatives to explore their potential interactions with various biological targets, guiding the design of new compounds with desired activities. smolecule.com
Reaction Mechanism Modeling and Prediction
Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally. smolecule.com For keto acids, DFT calculations have been used to predict reaction mechanisms and activation barriers. For instance, the decarboxylation mechanism of β-keto acids has been modeled, with calculations predicting activation barriers and showing that the reaction proceeds through a cyclic transition state. smolecule.com
In the context of atmospheric chemistry, the formation mechanism of 2,3-dihydroxy-4-oxopentanoic acid (DHOPA) from toluene (B28343) photooxidation has been proposed, highlighting the role of radical reactions and subsequent oxidation steps. mdpi.com Furthermore, DFT studies on the reduction of 4-oxopentanoic acid (levulinic acid) have shown that a coordinated metal-hydride species attacks the carbonyl group, initiating a cyclization to form γ-valerolactone. mdpi.com Biocatalyzed reactions, such as the aldol (B89426) reaction involving 2-oxoacids, have also been modeled to understand how enzymes achieve high stereoselectivity, with models suggesting that steric repulsion in the active site limits the accessibility of reactive intermediates. nih.gov These examples demonstrate the utility of computational modeling in predicting and understanding the complex reaction pathways of dioxopentanoic acids and their analogues.
Conformational Analysis Studies
Conformational analysis investigates the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. fiveable.melibretexts.org A molecule's conformation is critical as it can significantly influence its physical properties and biological activity. fiveable.me Low-energy conformations are typically staggered, while high-energy eclipsed conformations involve steric and torsional strain. libretexts.orgfccc.edu
For derivatives of oxopentanoic acid, conformational analysis has been performed using methods like X-ray diffraction combined with computational analysis. A study of (E)-3-benzylidene-4-oxopentanoic acid revealed that the asymmetric unit in the crystal structure contains two independent molecules with opposite conformations. iucr.org This phenomenon, where different conformers co-exist in the solid state, highlights the molecule's flexibility. An overlay analysis showed that inverting one of the molecules allows for an almost complete overlap with the other, indicating a close energetic relationship between the two conformers. iucr.org Such studies are crucial for understanding how these molecules might present themselves to a biological receptor, where only one specific conformation may be active.
Research on Derivatives, Analogues, and Future Academic Directions
Design and Synthesis of Novel Derivatives with Modified Chemical and Biochemical Properties
The chemical scaffold of dioxopentanoic acid is a fertile ground for creating novel derivatives with tailored properties. By strategically modifying the core structure, researchers can fine-tune the molecule's chemical reactivity, stability, and biological activity. The design process often involves introducing various functional groups to alter electronic properties, steric hindrance, and potential for intermolecular interactions.
For instance, new derivatives of oleanolic acid containing seven-membered cyclic amines at the C28 position have been synthesized to explore their biological activities. mdpi.com Similarly, the synthesis of sulfurated derivatives of natural and synthetic compounds, including carboxylic acids, has been pursued to develop multi-target anticancer agents. unimi.it These modifications aim to enhance the therapeutic potential by influencing interactions with biological targets. unimi.it
A common strategy involves the introduction of electron-withdrawing groups, such as cyano substituents, onto a core structure to enhance potency. This approach was used to create 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, which proved to be a highly potent inhibitor of nitric oxide production in mouse macrophages. nih.gov Another study focused on designing 2-cyano-5-oxopentanoic acid derivatives as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) for use as fungicides. researchgate.netresearchgate.net
The length and nature of linkers between the core scaffold and other functional groups are also critical design elements. In the development of inhibitors for protein tyrosine phosphatase 1B (PTP1B), researchers found that the distance between a phenyl ring and a carboxylic acid moiety significantly impacted inhibitory activity. researchgate.net For example, derivatives with pentanoic or hexanoic acid linkers showed activity similar to the lead compound, whereas those with shorter acetic or butanoic acid chains were less potent. researchgate.net This highlights the importance of spatial arrangement in achieving optimal interaction with enzyme active sites.
Further medicinal chemistry efforts have focused on creating derivatives with improved safety and efficacy profiles. For example, novel hydroxamic acid derivatives were designed and synthesized to develop antimalarial agents with better safety and metabolic properties than existing inhibitors. scienceopen.com
Table 1: Examples of Designed Derivatives and Their Targeted Properties
| Derivative Class | Structural Modification | Targeted Property/Application | Reference |
|---|---|---|---|
| 2-Cyano-5-oxopentanoic acid derivatives | Introduction of a cyano group and various substituents | Antifungal activity via succinate dehydrogenase inhibition | researchgate.net |
| 1H-2,3-Dihydroperimidine derivatives | Variation of the carboxylic acid chain length (pentanoic acid moiety) | Optimized enzyme inhibitory activity (PTP1B) | researchgate.net |
| 5-Oxopentanoic acid amides | Phenylamino linkage to the oxopentanoic acid core | Cytotoxic activity via Histone Deacetylase (HDAC) inhibition | nih.gov |
| Sulfurated Carboxylic Acids | Addition of sulfur-containing functional groups | Multi-target anticancer agents | unimi.it |
| 2-Cyano-oleanolic acid derivatives | Introduction of a cyano group at the C-2 position | Potent inhibition of nitric oxide production | nih.gov |
Exploration of Dioxopentanoic Acid Scaffolds in Advanced Organic Synthesis
The unique chemical structure of dioxopentanoic acids makes them valuable intermediates and building blocks in the field of organic synthesis. Their multiple reactive sites—two carbonyl groups and a carboxylic acid—allow for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures.
The dioxopentanoic acid scaffold serves as a versatile starting material for the synthesis of more elaborate molecules, particularly in the realm of pharmaceuticals. solubilityofthings.com Its structure can be incorporated into larger frameworks to create compounds with significant biological activity.
A notable example is the synthesis of a novel triple-acting PPARα, -γ, and -δ agonist, which started from commercially available 3-oxopentanoic acid methyl ester. oup.com This demonstrates how the relatively simple pentanoic acid core can be elaborated through a multi-step synthesis to yield a complex drug candidate. oup.com Similarly, 3-oxopentanoic acid esters and amides have been utilized in the synthesis of 2,4-trisubstituted carbazole (B46965) scaffolds, which are important structures in medicinal chemistry. thieme-connect.de The inherent functionality of the dioxopentanoic acid scaffold provides a strategic advantage, allowing chemists to build molecular complexity efficiently. The use of such scaffolds is a cornerstone of diversity-oriented synthesis, a strategy used to create libraries of structurally diverse compounds for high-throughput screening. researchgate.netresearchgate.net
Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties, including antibiotic, anticancer, and immunosuppressive activities. wikipedia.orgresearchgate.net They are synthesized by large multienzyme complexes called polyketide synthases (PKSs). researchgate.netnih.gov The biosynthesis involves the stepwise condensation of small carboxylic acid units, known as starter and extender units. wikipedia.orgnih.gov
While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of other, more unusual building blocks can lead to novel polyketide structures with altered biological activities. nih.govnih.gov Keto acids similar to 2,3-dioxopentanoic acid, such as 2-oxopentanoic acid, are known precursors in the biosynthesis of some natural products. escholarship.org
Modern biotechnology and synthetic biology have enabled the engineering of PKS enzymes to accept non-natural extender units. nih.gov For example, researchers have successfully engineered a transacylase to selectively load a fluorinated extender unit (fluoromalonyl-CoA) onto a PKS, leading to the site-selective incorporation of fluorine into a polyketide backbone. nih.gov This approach opens the door for using custom-synthesized dioxopentanoic acid derivatives as precursors to generate novel, "unnatural" polyketide analogues, potentially with enhanced therapeutic properties.
Investigative Studies into Biological Activities of Dioxopentanoic Acid Derivatives (e.g., as potential enzyme inhibitors or in metabolic regulation studies)
Derivatives of dioxopentanoic acid have been the subject of numerous studies to investigate their potential as biologically active agents. A primary focus of this research has been their ability to act as enzyme inhibitors, a key strategy in drug development. The dual carbonyl functionality and the carboxylic acid group provide multiple points of interaction for binding to enzyme active sites.
Research has shown that specifically designed derivatives can be potent inhibitors of various enzymes:
Succinate Dehydrogenase (SDH): Novel 2-cyano-5-oxopentanoic acid derivatives have been synthesized and evaluated for their antifungal activity, which was found to stem from the inhibition of SDH, a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. researchgate.net Molecular modeling confirmed that these compounds could bind effectively to the SDH active site. researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B): A series of 1H-2,3-dihydroperimidine derivatives were synthesized, including compounds bearing a 5-oxopentanoic acid moiety. researchgate.net These compounds were evaluated as inhibitors of PTP1B, a key therapeutic target for type 2 diabetes and obesity. The study revealed that the structural configuration, particularly the length of the acid chain, was crucial for potent inhibitory activity. researchgate.net
Histone Deacetylases (HDACs): In the search for new anticancer agents, a series of 5-(4-(substituted)phenylamino)-5-oxopentanoic acids were designed and synthesized as potential HDAC inhibitors. nih.gov Several of these compounds exhibited significant cytotoxic activity against human cancer cell lines where HDAC is overexpressed. nih.gov
Heparanase: A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, which can be considered complex derivatives, were identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. nih.gov
Nitric Oxide Production: Synthetic derivatives have been shown to be extremely potent inhibitors of interferon-gamma-induced nitric oxide production in macrophages, suggesting potential applications as anti-inflammatory agents. nih.gov
Beyond direct enzyme inhibition, these derivatives are also investigated for their role in metabolic regulation. The study of sulfurated derivatives as multi-target agents against cancer, for example, involves modulating complex signaling pathways like those involving STAT3 and NF-κB. unimi.it
Table 2: Investigated Biological Activities of Dioxopentanoic Acid Derivatives
| Derivative/Analogue Class | Biological Target/Process | Investigated Effect | Reference |
|---|---|---|---|
| 2-Cyano-5-oxopentanoic acid derivatives | Succinate Dehydrogenase (SDH) | Antifungal activity | researchgate.net |
| 1H-2,3-Dihydroperimidine with 5-oxopentanoic acid moiety | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme inhibition for potential diabetes treatment | researchgate.net |
| 5-(Phenylamino)-5-oxopentanoic acids | Histone Deacetylases (HDACs) | Cytotoxic activity in cancer cells | nih.gov |
| 2-Cyano-oleanolic acid derivatives | Nitric Oxide (NO) Production | Potent inhibition of NO production, anti-inflammatory potential | nih.gov |
| 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids | Heparanase | Enzyme inhibition, anti-angiogenic effects | nih.gov |
| Sulfurated carboxylic acid derivatives | STAT3 / NF-κB pathways | Anticancer activity | unimi.it |
| 2-Amino-5-(benzyloxy)-5-oxopentanoic acid derivatives | Various microbes | Antimicrobial and antioxidant activity | derpharmachemica.com |
Development of Sustainable Synthesis Routes for Dioxopentanoic Acids and Related Compounds
In line with the growing emphasis on green chemistry, significant research effort is being directed towards developing sustainable and environmentally friendly methods for synthesizing oxo acids and their derivatives. These approaches aim to replace traditional synthetic routes that often rely on harsh conditions, toxic reagents, and complex purification steps.
Biocatalysis has emerged as a powerful alternative. nih.gov The use of enzymes offers high chemo-, regio-, and stereoselectivity under mild reaction conditions, aligning with the principles of green chemistry. nih.gov For instance, pyruvic acid aldolases are being explored for their ability to catalyze aldol (B89426) reactions that construct complex 4-hydroxy-2-oxoacid frameworks from simpler precursors. nih.gov Such biocatalytic methods can be integrated into one-pot cascade reactions, further enhancing efficiency and reducing waste. nih.gov
The development of sustainable catalytic pathways also extends to the use of novel catalysts for converting biomass into valuable chemicals. Research into the production of related compounds like levulinic acid (an isomer of 4-oxopentanoic acid) from lignocellulosic biomass showcases this trend. frontiersin.org These processes utilize catalysts such as heteropoly acids (HPAs), which are efficient, often recyclable, and can operate in greener solvents like water. frontiersin.org
Furthermore, synthetic methodologies are being refined to improve "atom economy" and eliminate hazardous materials. nih.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, minimizes the need for isolating intermediates and reduces solvent usage. An example is the use of the Wittig reaction in water, an environmentally benign solvent, to prepare caffeic acid derivatives, demonstrating a green approach that could be adapted for dioxopentanoic acid synthesis. nih.gov The broader context of biorefinery design, which aims to convert biomass into a spectrum of valuable products including succinic acid, butanol, and ethanol, provides a framework for the sustainable production of carboxylic acids on an industrial scale. acs.org
Application in Specialized Chemical Research (e.g., chemosensor development)
The unique chemical properties of dioxopentanoic acids and their derivatives make them attractive candidates for specialized research applications, most notably in the design of chemosensors. A chemosensor is a molecule designed to signal the presence of a specific analyte through a detectable change, such as a change in color or fluorescence. mdpi.com These sensors typically consist of two key components: a recognition unit (binding site) that selectively interacts with the target analyte, and a signaling unit (e.g., a fluorophore) that reports this binding event. mdpi.comnih.gov
The carbonyl and carboxylic acid groups of a dioxopentanoic acid scaffold can act as effective binding sites for certain analytes, particularly metal ions. For example, an oxopentanoic acid derivative has been incorporated into a fluorescence chemosensor for the detection of cadmium ions (Cd²⁺) in aqueous media. rsc.org The binding of the metal ion to the keto-acid moiety alters the electronic properties of the signaling unit, leading to a measurable change in the fluorescence signal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
